In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methylpyridine
In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-4-methylpyridine (CAS No: 72093-04-0). Due to the limited availability of experimentally determined data for this specific isomer, this document also includes data for related compounds to offer a comparative context. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical properties and presents a representative synthetic workflow.
Physicochemical Properties
Table 1: Physicochemical Properties of 3-Chloro-4-methylpyridine
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN | [1][2] |
| Molecular Weight | 127.57 g/mol | [1][2] |
| CAS Number | 72093-04-0 | [1][2] |
| Density | 1.159 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5310 | [1] |
| Flash Point | 66 °C (150.8 °F) - open cup | [1] |
| IUPAC Name | 3-chloro-4-methylpyridine | [2] |
For comparative purposes, the following table presents data for a closely related isomer.
Table 2: Physicochemical Properties of 4-Chloro-3-methylpyridine hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN · HCl | |
| Molecular Weight | 164.03 g/mol | |
| CAS Number | 19524-08-4 | |
| Melting Point | 165-169 °C |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Determination: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point of a liquid can be determined by micro boiling point or distillation methods.
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Micro Boiling Point Method (Thiele Tube):
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A small volume of the liquid is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the liquid.
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The apparatus is heated in a Thiele tube filled with a high-boiling point oil.
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As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
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The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
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Distillation Method:
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A larger volume of the liquid is placed in a distillation flask with boiling chips.
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The liquid is heated to boiling, and the vapor is allowed to condense and be collected.
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The temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation head.
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The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.
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Solubility Determination
The solubility of a compound in various solvents can be determined by the shake-flask method.
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Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a sealed flask.
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Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then analyzed by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved solute.
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Data Reporting: The solubility is typically expressed as g/100 mL or mol/L at the specified temperature.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.
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Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
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Titration: The solution is titrated with a standardized solution of a strong acid or base.
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pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
Representative Experimental Workflow: Synthesis of 3-Amino-2-chloro-4-methylpyridine
3-Chloro-4-methylpyridine is a valuable intermediate in organic synthesis. While a direct synthesis protocol for this specific compound is not detailed in the provided search results, the following workflow illustrates a multi-step synthesis of a closely related and pharmaceutically important compound, 3-amino-2-chloro-4-methylpyridine, which is a key intermediate in the production of Nevirapine. This demonstrates a typical experimental logic in pyridine chemistry.
Caption: Synthesis workflow for 3-Amino-2-chloro-4-methylpyridine.
